molecular formula C7H11NO B6292270 1-(2-Furyl)propan-1-amine CAS No. 59915-99-0

1-(2-Furyl)propan-1-amine

Cat. No.: B6292270
CAS No.: 59915-99-0
M. Wt: 125.17 g/mol
InChI Key: DCBLXBXPRKTLCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)propan-1-amine can be synthesized through various methods. One common approach involves the reaction of 2-furylcarbinol with ammonia under high pressure and temperature conditions . Another method includes the reductive amination of 2-furylacetone using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural, followed by reductive amination. This process is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Furyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Furyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Furyl)propan-1-amine is unique due to its combination of a furan ring and a primary amine functional group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(furan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLXBXPRKTLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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